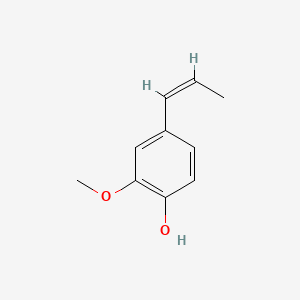

cis-Isoeugenol

Beschreibung

This compound has been reported in Origanum minutiflorum, Picea abies, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-4-[(Z)-prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIOGJUNALELMI-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025644 | |

| Record name | cis-Isoeugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5912-86-7 | |

| Record name | cis-Isoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5912-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoeugenol cis-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005912867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Isoeugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-2-methoxy-4-(prop-1-enyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOEUGENOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A4KEV8DNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Presence of cis-Isoeugenol in Nature's Aromatic Tapestry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenol, a phenylpropanoid renowned for its characteristic spicy, clove-like aroma, is a significant constituent of numerous essential oils. It exists as two geometric isomers, cis-(Z) and trans-(E), with the trans-isomer typically being more abundant and stable. However, the less prevalent cis-isoeugenol plays a crucial role in the nuanced aromatic profiles of many essential oils and is an important subject of study for researchers in flavor chemistry, aromatherapy, and drug development. This technical guide provides an in-depth exploration of the natural occurrence of this compound in essential oils, detailing its quantification, analytical methodologies, and biosynthetic origins.

Quantitative Occurrence of this compound in Essential Oils

The concentration of this compound varies significantly across different plant species and even between different geographical origins of the same species. While present in trace amounts in many essential oils, it is a notable component in a select few. The following table summarizes the quantitative data available for this compound in various essential oils.

| Essential Oil | Plant Species | Plant Part | Concentration of this compound (%) | Analytical Method |

| Clove Bud Oil (Java) | Syzygium aromaticum | Flower Bud | 0.015[1] | GC-MS |

| Ylang-Ylang Oil | Cananga odorata | Flower | Isoeugenol (unspecified isomer) 0.2% | GC-MS |

Note: Data for this compound is limited as many studies report total isoeugenol content or focus on the more abundant trans-isomer.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in the complex matrix of essential oils requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

1. Sample Preparation:

-

Dilute the essential oil sample in a suitable solvent (e.g., hexane, ethanol, or methanol) to a concentration of approximately 1 µL/mL.

2. GC-MS Parameters:

-

Gas Chromatograph: Agilent 6890 series or equivalent.

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant pressure of 65 kPa.

-

Injection Volume: 1 µL with a split ratio of 1:25.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C.

-

Ramp: 3 °C/min to 240 °C.

-

Hold at 240 °C for a sufficient time to elute all compounds of interest.

-

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 30-500 Da.

-

Solvent Delay: 2 minutes.

3. Identification and Quantification:

-

Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.

-

Quantification is performed by creating a calibration curve using a series of standard solutions of known concentrations.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a valuable alternative for the analysis of less volatile or thermally labile compounds and can be adapted for isoeugenol analysis.

1. Sample Preparation:

-

Accurately weigh the essential oil sample and dilute it with the mobile phase to a known concentration.

-

Filter the solution through a 0.45 µm membrane filter before injection.

2. HPLC Parameters:

-

HPLC System: Waters 1525 binary pump, Waters 717 plus auto sampler, or equivalent.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and water. A common isocratic mobile phase is methanol:water (60:40, v/v)[2].

-

Flow Rate: 1.0 mL/min[2].

-

Injection Volume: 20 µL.

-

Detector: Photodiode Array (PDA) or UV detector set at a wavelength of 215 nm[2].

-

Column Temperature: Ambient.

3. Identification and Quantification:

-

The retention time of the peak corresponding to this compound is compared with that of a standard.

-

A calibration curve is generated by injecting standard solutions of this compound at different concentrations to quantify the amount in the sample.

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a multi-step enzymatic process that begins with the amino acid phenylalanine. The pathway involves a series of transformations to produce coniferyl alcohol, a key intermediate, which is then converted to isoeugenol.

Signaling Pathway Diagram

The key enzymatic steps in this pathway are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid[3].

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid[4].

-

4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA[4].

-

A series of enzymatic reactions then convert p-coumaroyl-CoA to coniferyl alcohol.

-

Coniferyl alcohol acyltransferase (CFAT): This enzyme is proposed to catalyze the acylation of coniferyl alcohol to form coniferyl acetate[5].

-

Isoeugenol synthase (IGS): This NADPH-dependent enzyme catalyzes the reduction of coniferyl acetate to form isoeugenol[6][7]. The stereochemistry of the product (cis or trans) is determined by the specific isoform of the enzyme. The proposed mechanism involves the formation of a quinone-methide intermediate, followed by a hydride attack from NADPH at the C9 position to yield isoeugenol[8][9].

Experimental and Logical Workflows

Analytical Workflow for this compound Quantification

Conclusion

The natural occurrence of this compound, though often in lower concentrations than its trans-isomer, is a critical factor in the chemical fingerprint and aromatic quality of several important essential oils. This guide has provided a comprehensive overview of the quantitative analysis, detailed experimental protocols for GC-MS and HPLC, and the biosynthetic pathway of this intriguing molecule. For researchers and professionals in drug development and related fields, a thorough understanding of this compound's presence and properties in natural sources is invaluable for quality control, product development, and the exploration of its potential biological activities. Further research is warranted to elucidate the precise concentrations of this compound in a wider array of essential oils and to fully understand the enzymatic mechanisms that govern its stereospecific biosynthesis.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. sciensage.info [sciensage.info]

- 3. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoeugenol synthase - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. Structure and Reaction Mechanism of Basil Eugenol Synthase | PLOS One [journals.plos.org]

- 9. Structure and Reaction Mechanism of Basil Eugenol Synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of cis-Isoeugenol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Isoeugenol, a phenylpropanoid compound, is a key contributor to the aroma of many plants and a valuable precursor in the synthesis of various pharmaceuticals and flavorings. While the general biosynthetic route to isoeugenol is well-established within the broader phenylpropanoid pathway, the specific enzymatic control leading to the formation of the cis-(Z) isomer remains an area of active investigation. This technical guide provides a comprehensive overview of the known biosynthetic pathway of isoeugenol, with a focus on the enzymatic steps, quantitative data, and detailed experimental protocols relevant to its study. While the enzymatic basis for the stereospecific formation of this compound is not definitively established in the current scientific literature, this guide presents the complete pathway to isoeugenol and discusses the potential mechanisms that may govern the formation of its isomers.

The Phenylpropanoid Pathway: The Foundation of Isoeugenol Biosynthesis

The journey to isoeugenol begins with the aromatic amino acid L-phenylalanine, which serves as the primary precursor for a vast array of plant secondary metabolites. The initial steps of the pathway, often referred to as the general phenylpropanoid pathway, are shared with the biosynthesis of lignin, flavonoids, and other phenolic compounds.

The conversion of L-phenylalanine to coniferyl alcohol, the immediate precursor to the substrate of isoeugenol synthase, involves a series of enzymatic reactions. These enzymes and their respective reactions are outlined below.

Core Biosynthetic Pathway from L-Phenylalanine to Coniferyl Acetate

}

Figure 1: The biosynthetic pathway of this compound from L-phenylalanine.The Final Step: Isoeugenol Synthase

The key enzyme responsible for the formation of isoeugenol is isoeugenol synthase (IGS) , an NADPH-dependent reductase.[1][2][3] IGS catalyzes the conversion of coniferyl acetate to isoeugenol.[1][2] The proposed reaction mechanism involves the formation of a quinone-methide intermediate. Hydride attack from NADPH at the C9 position of this intermediate leads to the formation of the propenyl side chain of isoeugenol.

While IGS has been identified and characterized in several plant species, including Petunia hybrida and Illicium verum, the stereospecificity of the reaction with respect to the formation of cis-(Z) and trans-(E) isomers is not yet fully understood.[1][4] Some studies have reported the production of isoeugenol without specifying the isomer, while others have noted the presence of both isomers in plant tissues. It is plausible that specific IGS isoforms may exhibit different stereoselectivities, or that other enzymes or non-enzymatic factors influence the final isomeric ratio.

Quantitative Data

The following table summarizes the kinetic properties of isoeugenol synthase (IGS) from different plant species. This data is crucial for understanding the efficiency and substrate preference of the enzyme in various contexts.

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (nmol·s-1·mg-1) | kcat (s-1) | kcat/Km (s-1·mM-1) | Reference |

| IGS1 | Petunia hybrida | Coniferyl acetate | 1600 | - | - | - | [1] |

| IvAIS1 | Illicium verum | Coniferyl acetate | 438.4 ± 44.3 | 8.18 ± 0.30 | 0.67 ± 0.025 | - | [4] |

| AsIGS | Asarum sieboldii | Coniferyl acetate | 12210 | 27.9 U/mg | 76.26 | 6.49 | [5] |

Note: "-" indicates that the data was not reported in the cited literature. The activity of AsIGS from Asarum sieboldii was reported to produce both isoeugenol and eugenol at pH 5.5, but only isoeugenol at pH 6.5.[5]

Experimental Protocols

Heterologous Expression and Purification of Recombinant Isoeugenol Synthase in E. coli

This protocol describes the expression and purification of a His-tagged IGS protein, a common method for obtaining sufficient quantities of the enzyme for in vitro characterization.

}

Figure 2: A generalized workflow for the expression and purification of recombinant isoeugenol synthase.Detailed Methodology:

-

Transformation: Transform chemically competent E. coli BL21(DE3) cells with a suitable expression vector (e.g., pET series) containing the codon-optimized coding sequence for IGS with an N-terminal or C-terminal polyhistidine tag. Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.[6]

-

Starter Culture: Inoculate a single colony from the plate into 5-10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium containing the antibiotic with the overnight starter culture. Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.4-0.8.[6]

-

Induction: Cool the culture to 16-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Expression: Continue to incubate the culture at the lower temperature for 16-18 hours with shaking. This helps to improve the solubility of the recombinant protein.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

-

Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and a protease inhibitor cocktail). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris. The supernatant contains the soluble recombinant protein.

-

Purification: Apply the clarified supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. Wash the column with several volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged IGS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analysis and Storage: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the fractions containing the pure protein, dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT), and store at -80°C.

In Vitro Isoeugenol Synthase Enzyme Assay

This protocol is used to determine the activity and kinetic parameters of the purified IGS enzyme.

Reaction Mixture (Typical):

-

50 mM Buffer (e.g., Tris-HCl, pH 6.5-7.5)

-

1-5 µg of purified IGS enzyme

-

1 mM NADPH

-

Varying concentrations of coniferyl acetate (substrate)

-

Total volume: 100 µL

Procedure:

-

Prepare the reaction mixture without the substrate (coniferyl acetate).

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding coniferyl acetate.

-

Incubate the reaction for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of an organic solvent such as ethyl acetate or hexane, and vortex thoroughly.

-

Centrifuge to separate the phases and collect the organic layer containing the isoeugenol product.

-

Analyze the extracted product by GC-MS.

GC-MS Analysis for the Separation and Quantification of cis- and trans-Isoeugenol

Gas chromatography-mass spectrometry (GC-MS) is the standard method for separating and quantifying volatile compounds like isoeugenol isomers.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or similar.

-

Mass Spectrometer: Agilent 5977A or similar.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 150°C at 5°C/min.

-

Ramp to 250°C at 20°C/min, hold for 5 minutes.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Analysis:

-

Inject the organic extract from the enzyme assay.

-

Identify the peaks for cis- and trans-isoeugenol based on their retention times and mass spectra by comparing with authentic standards.

-

Quantify the amount of each isomer by integrating the peak areas and using a calibration curve generated with known concentrations of the standards.

Regulatory Control of Isoeugenol Biosynthesis

The biosynthesis of phenylpropanoids, including isoeugenol, is tightly regulated at the transcriptional level. In Petunia, the R2R3-MYB transcription factor ODORANT1 (ODO1) has been shown to play a crucial role in activating the expression of genes in the phenylpropanoid pathway.[1] The expression of IGS itself is likely regulated by a network of transcription factors that respond to developmental cues (e.g., floral development) and environmental stimuli. Further research is needed to elucidate the specific regulatory networks controlling the expression of IGS in different plant species.

Conclusion and Future Perspectives

The biosynthesis of isoeugenol from L-phenylalanine is a multi-step process that is well-integrated into the general phenylpropanoid pathway. The final and committing step is catalyzed by isoeugenol synthase (IGS), an NADPH-dependent reductase that converts coniferyl acetate to isoeugenol. While significant progress has been made in identifying and characterizing IGS from various plant sources, a critical knowledge gap remains concerning the enzymatic control of the stereochemistry of the propenyl side chain, specifically the formation of this compound.

Future research should focus on:

-

Stereochemical analysis of IGS products: Detailed analysis of the products of various IGS enzymes is needed to determine if they produce specific isomers or a mixture.

-

Identification of novel enzymes: It is possible that specific this compound synthases or isomerases exist in plants that have not yet been discovered.

-

Structural biology of IGS: Elucidating the three-dimensional structure of IGS in complex with its substrate and cofactor will provide insights into the mechanism of catalysis and the factors that determine product stereochemistry.

A deeper understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the metabolic engineering of plants and microorganisms to produce this valuable compound for various industrial applications.

References

- 1. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [rex.libraries.wsu.edu]

- 3. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dual catalytic potential of isoeugenol synthase in Asarum sieboldii Miq. (AsIGS): Unveiling isoeugenol preference in vitro and eugenol production in vivo, with insights into hydrogen bonding influence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neb.com [neb.com]

Unveiling the Molecular Profile and Bioactivity of cis-Isoeugenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of cis-Isoeugenol, a naturally occurring phenylpropanoid. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, toxicology, and drug discovery.

Core Physicochemical Properties

This compound, a geometric isomer of isoeugenol, possesses distinct physicochemical characteristics crucial for its handling, formulation, and biological interactions. The fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 5912-86-7 | N/A |

| Molecular Weight | 164.20 g/mol | N/A |

| Molecular Formula | C₁₀H₁₂O₂ | N/A |

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling cascades in macrophages. The mechanism of action involves the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38.

Signaling Pathway of Isoeugenol's Anti-inflammatory Action

The following diagram illustrates the proposed signaling pathway through which isoeugenol exerts its anti-inflammatory effects. In response to inflammatory stimuli like Lipopolysaccharide (LPS), a cascade of phosphorylation events is initiated. Isoeugenol intervenes at critical points in this cascade. It has been shown to block the phosphorylation of ERK1/2 and p38 MAPKs.[1][2][3] This, in turn, prevents the degradation of the inhibitor of NF-κB, IκBα.[1][2][3] Consequently, the nuclear translocation of the p65 subunit of NF-κB is inhibited, leading to a downstream reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and a decrease in nitric oxide (NO) production.[1][2][3]

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Treatment:

-

Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

2. Inflammatory Stimulation:

-

Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.

3. Measurement of Nitric Oxide (NO) Production:

-

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system.

-

A standard curve using sodium nitrite is generated for quantification.

4. Western Blot Analysis for Protein Expression:

-

Cell lysates are prepared, and protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against iNOS, p-ERK1/2, ERK1/2, p-p38, p38, p-IκBα, IκBα, and NF-κB p65.

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

-

Total RNA is extracted from cells using a suitable kit and reverse-transcribed into cDNA.

-

qRT-PCR is performed using specific primers for iNOS and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.

Skin Sensitization Assessment: Local Lymph Node Assay (LLNA)

The LLNA is a widely accepted in vivo method to assess the skin sensitization potential of a substance. The following provides a conceptual workflow.

Methodology Overview:

-

Animal Model: Typically, CBA/J mice are used.

-

Test Substance Application: Various concentrations of this compound in a suitable vehicle (e.g., acetone:olive oil) are applied topically to the dorsal surface of the ears for three consecutive days.

-

Proliferation Measurement: On day 5, a radiolabeled thymidine precursor (e.g., ³H-methyl thymidine) or a non-radioactive alternative is injected intravenously.

-

Lymph Node Excision and Processing: After a few hours, the auricular lymph nodes are excised, and a single-cell suspension is prepared.

-

Quantification: The incorporation of the labeled precursor is measured, which is proportional to the extent of lymphocyte proliferation.

-

Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result for sensitization.

Conclusion

This compound presents a compelling profile for further investigation, particularly concerning its anti-inflammatory properties. The elucidated mechanism involving the NF-κB and MAPK signaling pathways provides a solid foundation for targeted drug discovery and development efforts. The experimental protocols outlined in this guide offer a starting point for researchers to explore the therapeutic potential of this natural compound. Further studies are warranted to fully characterize its efficacy and safety profile for potential clinical applications.

References

A Technical Guide to the Spectroscopic Analysis of cis-Isoeugenol

This guide provides a comprehensive overview of the spectroscopic data for cis-isoeugenol, tailored for researchers, scientists, and professionals in drug development. It covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and data presented in a clear, tabular format.

Introduction

Isoeugenol (2-methoxy-4-(1-propenyl)phenol) is a phenylpropanoid that exists as two geometric isomers: cis (Z) and trans (E).[1] While the trans isomer is a crystalline solid, this compound is a pale yellow, viscous liquid. Isoeugenol is found in various essential oils, such as that of ylang-ylang, and can be synthesized from eugenol.[1] Due to the frequent co-occurrence and synthesis as a mixture, distinguishing between the cis and trans isomers is crucial for analytical purposes. This document focuses on the spectroscopic characterization of the cis isomer.

It is important to note that much of the publicly available spectroscopic data for isoeugenol is derived from a mixture of its cis and trans isomers. This guide will present the available data and highlight the key features that allow for the specific identification of the cis isomer.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum of isoeugenol provides distinct signals for the aromatic, vinylic, methoxy, and methyl protons. A key feature for distinguishing between the cis and trans isomers is the coupling constant (J) between the vinylic protons. For cis isomers, the vicinal coupling constant (³J) is typically in the range of 6-12 Hz, whereas for trans isomers, it is larger, usually between 12-18 Hz.

Table 1: ¹H NMR Data for Isoeugenol (Isomer Mixture) in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~6.82 | m | Aromatic protons | |

| ~6.14 | m | Vinylic protons | |

| ~5.71 | s | Phenolic OH | |

| ~3.81 | s | Methoxy protons (-OCH₃) |

| ~1.80 | d | ~6.0 | Methyl protons (-CH₃) |

Note: The data presented is for a mixture of isomers. The vinylic protons of the cis isomer would be expected to show a smaller coupling constant (J) than those of the trans isomer.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for Isoeugenol (Isomer Mixture) in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 146.68 | C-OH (aromatic) |

| 144.82 | C-OCH₃ (aromatic) |

| 132.6 | Aromatic CH |

| 130.5 | Aromatic CH |

| 124.4 | Vinylic CH |

| 118.4 | Vinylic CH |

| 114.6 | Aromatic CH |

| 109.1 | Aromatic CH |

| 55.73 | Methoxy carbon (-OCH₃) |

| 18.25 | Methyl carbon (-CH₃) |

Note: This data is representative of an isomer mixture. Subtle differences in chemical shifts are expected between the cis and trans isomers, particularly for the carbons of the propenyl group.[2][3]

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of isoeugenol shows characteristic absorptions for the hydroxyl, aromatic, and ether functionalities. The distinction between cis and trans isomers can sometimes be observed in the fingerprint region, particularly the out-of-plane C-H bending vibration of the double bond.

Table 3: Key IR Absorption Bands for Isoeugenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 | Strong, Broad | O-H stretch (phenolic) |

| ~3000 | Medium | C-H stretch (aromatic and vinylic) |

| ~2900 | Medium | C-H stretch (aliphatic) |

| ~1600 | Strong | C=C stretch (aromatic ring) |

| ~1510 | Strong | C=C stretch (aromatic ring) |

| ~1270 | Strong | C-O stretch (aryl ether) |

| ~965 | Strong | =C-H bend (out-of-plane, characteristic of trans) |

Note: The strong absorption around 965 cm⁻¹ is characteristic of a trans-disubstituted alkene. The corresponding out-of-plane bend for a cis-disubstituted alkene is typically found around 675-730 cm⁻¹ and is often weaker.[4]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, electron ionization (EI) is a common method.

Table 4: Key Mass Spectrometry Data for this compound (EI)

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 164 | High | Molecular Ion [M]⁺ |

| 149 | High | [M - CH₃]⁺ |

| 131 | Medium | [M - CH₃ - H₂O]⁺ |

| 103 | Medium | Fragmentation of the side chain |

| 77 | Medium | Phenyl fragment |

Source: PubChem CID 1549041[5]

Methodologies and Experimental Protocols

This section outlines the general protocols for obtaining the spectroscopic data for this compound.

-

Sample Preparation : Dissolve 5-20 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Data Acquisition :

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each carbon, with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Background Spectrum : Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Application : Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Data Acquisition :

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Cleaning : Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Gas Chromatography (GC) :

-

Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

Separation : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). A temperature program is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry (MS) :

-

Ionization : As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically using Electron Ionization (EI) at 70 eV.

-

Detection : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis : The resulting mass spectrum is compared to spectral libraries for identification.

-

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate relevant workflows and chemical relationships for this compound.

References

A Technical Guide to the Physical State and Appearance of cis-Isoeugenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Isoeugenol, a phenylpropanoid naturally occurring in various essential oils, is a compound of significant interest in the fragrance, flavor, and pharmaceutical industries. Its distinct aromatic profile and potential biological activities necessitate a thorough understanding of its fundamental physical and chemical properties. This technical guide provides a comprehensive overview of the physical state and appearance of the cis-isomer of isoeugenol, complete with quantitative data, detailed experimental protocols for property determination, and a visualized experimental workflow.

Physical State and Appearance

At ambient temperature and pressure, this compound exists as a liquid.[1] Its appearance is consistently described as a colorless to pale yellow or yellowish oily liquid.[1] The compound possesses a characteristic pleasant, sweet, and spicy aroma.[1] In contrast, the trans-isomer of isoeugenol is a crystalline solid, highlighting the significant impact of stereochemistry on the physical properties of this molecule.

Quantitative Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These parameters are crucial for handling, formulation, and quality control.

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| CAS Number | 5912-86-7 | |

| Physical State | Liquid | Room Temperature |

| Color | Colorless to Pale Yellow | |

| Odor | Sweet, Spicy | |

| Boiling Point | 133 °C | at 11 mmHg |

| Density | 1.088 g/cm³ | at 20 °C |

| Refractive Index | 1.5724 | at 20 °C (Helium line) |

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its characterization. The following section details standard experimental methodologies for measuring its key physical parameters.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-reflux method is a suitable technique.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Thermometer with a suitable range

-

Capillary tube (sealed at one end)

-

Heating block or oil bath

-

Stirrer (if using an oil bath)

Procedure:

-

Add approximately 0.5 mL of the this compound sample into the small test tube.

-

Place the test tube in the heating block or oil bath.

-

Suspend the thermometer in the test tube, ensuring the bulb is positioned just above the liquid surface to measure the vapor temperature.

-

Gently heat the sample.

-

Observe the refluxing of the liquid, which is the condensation of vapor on the cooler, upper part of the test tube.

-

The boiling point is the stable temperature at which the vapor is continuously condensing on the thermometer bulb.

-

Record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method provides a precise way to determine the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium.

-

Ensure the water level is at the mark on the capillary and wipe any excess water from the outside.

-

Weigh the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the this compound sample and repeat step 3.

-

Weigh the pycnometer filled with the sample (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (e.g., sodium lamp)

-

Dropper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index.

-

Set the circulating water bath to the desired temperature (e.g., 20°C) and allow the refractometer to equilibrate.

-

Using a dropper, place a few drops of the this compound sample onto the surface of the measuring prism.

-

Close the prisms and allow a few minutes for the sample to reach the set temperature.

-

Adjust the light source and the refractometer's controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs in the eyepiece.

-

Read the refractive index value directly from the instrument's scale.

Experimental Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid substance such as this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of cis-Isoeugenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of cis-isoeugenol. The information is compiled from available experimental and computational data, offering a valuable resource for researchers in drug development and related scientific fields. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use.

Introduction

This compound, with the IUPAC name 2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenol, is a phenylpropanoid naturally occurring in some essential oils. It is the geometric isomer of the more thermodynamically stable trans-isoeugenol. Understanding the thermochemical properties of this compound is crucial for various applications, including the prediction of its stability, reactivity, and behavior in different environments, which are critical parameters in drug design and formulation. While experimental data for the cis-isomer is sparse, this guide consolidates available information and provides detailed theoretical and experimental frameworks for its determination.

Physicochemical and Thermochemical Data

The following tables summarize the available physicochemical and computationally-derived thermochemical data for this compound. For comparative purposes, data for the more common trans-isomer and the isomeric mixture are also included where available.

Table 1: General Physicochemical Properties of Isoeugenol Isomers

| Property | This compound | trans-Isoeugenol | Isoeugenol (mixture) |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |

| Molar Mass | 164.20 g/mol [1] | 164.20 g/mol | 164.20 g/mol |

| Appearance | Liquid[2] | Crystalline solid[2] | Pale yellow oily liquid[3] |

| Boiling Point | 133.0 °C (at 14 mmHg) | 140.0 °C (at 14 mmHg) | 266 °C (at 760 mmHg)[2] |

| Melting Point | - | 33 °C | -10 °C[2] |

| Density | - | - | 1.08 g/cm³[3] |

| Vapor Pressure | - | - | 0.01 mmHg @ 25 °C (est.)[4] |

Table 2: Computationally-Derived Thermochemical Properties of Isoeugenol Isomers

| Property | This compound | trans-Isoeugenol |

| Enthalpy of Formation (gas, ΔfH°gas) | Data not available | Data not available |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not available | Data not available |

| Ideal Gas Heat Capacity (Cp,gas) | Data not available | Data not available |

| Entropy (S) | Data not available | Data not available |

Experimental Protocols for Thermochemical Analysis

Detailed experimental procedures are essential for obtaining reliable thermochemical data. The following sections outline the methodologies for determining the key thermochemical properties of this compound.

To conduct accurate thermochemical measurements, a pure sample of this compound is required. The synthesis can be achieved through the isomerization of eugenol.

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, condenser, and nitrogen inlet, add 1,2-propanediol and potassium hydroxide.

-

Addition of Eugenol: While stirring under a nitrogen atmosphere, add eugenol to the mixture.

-

Isomerization: Heat the reaction mixture to 165°C and maintain it under reflux for 8 hours in a closed system.

-

Acidification: After cooling the mixture to 50-60°C, acidify it with 50% sulfuric acid to a pH of 3-4.

-

Extraction and Purification: The resulting mixture contains both cis- and trans-isoeugenol. The isomers can be separated using fractional distillation under reduced pressure or by preparative chromatography. The purity of the this compound fraction should be verified by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion.

Protocol:

-

Calorimeter Calibration: Calibrate the bomb calorimeter using a certified standard reference material, such as benzoic acid. This involves combusting a known mass of the standard and measuring the temperature rise to determine the heat capacity of the calorimeter.

-

Sample Preparation: A precisely weighed sample of purified this compound (typically in a gelatin capsule for liquids) is placed in the crucible of the bomb. A fuse wire is connected to the electrodes, with its end in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Combustion: The bomb is placed in the calorimeter, which is filled with a known mass of water. After reaching thermal equilibrium, the sample is ignited.

-

Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the sample contains sulfur), and for the heat of combustion of the fuse wire.

Vapor pressure is a critical property for understanding the volatility of a compound. The static method is suitable for measuring the vapor pressure of liquids like this compound.

Protocol:

-

Apparatus Setup: A static vapor pressure apparatus consists of a sample cell connected to a pressure transducer and a vacuum system. The temperature of the sample cell is precisely controlled.

-

Sample Degassing: A sample of purified this compound is placed in the cell. The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved gases.

-

Measurement: The sample is brought to the desired temperature, and the system is allowed to reach equilibrium. The vapor pressure is then measured by the pressure transducer.

-

Data Collection: Vapor pressure measurements are taken at various temperatures to establish the vapor pressure curve.

-

Enthalpy of Vaporization: The enthalpy of vaporization can be calculated from the slope of the plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Computational Protocol for Thermochemical Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting thermochemical properties, especially when experimental data is scarce.

Protocol:

-

Molecular Structure Optimization: The geometry of the this compound molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Thermochemical Property Calculation: The standard enthalpy of formation, heat capacity, and entropy are calculated from the results of the frequency analysis at a standard temperature (298.15 K) and pressure (1 atm).

-

Software: This protocol can be implemented using computational chemistry software packages such as Gaussian, ORCA, or NWChem.

Conclusion

This technical guide provides a foundational understanding of the thermochemical properties of this compound. While there is a notable lack of experimental data for this specific isomer, the outlined experimental and computational protocols offer a clear path for researchers to obtain these crucial parameters. The provided data and methodologies are intended to support further research and development in fields where the physicochemical behavior of this compound is of interest.

References

Potential Biological Activities of cis-Isoeugenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Isoeugenol is a phenylpropanoid compound and a geometric isomer of isoeugenol, which is found in the essential oils of various plants. While research has explored the biological activities of isoeugenol as a mixture or focused on the more stable trans-isomer, specific data on the bioactivities of this compound is less abundant. This technical guide consolidates the available information on the potential biological activities of isoeugenol, with a focus on data that may be relevant to the cis-isomer, and provides detailed experimental protocols for key assays. It is important to note that much of the existing literature does not differentiate between the cis and trans isomers, referring only to "isoeugenol." Therefore, the data presented herein should be interpreted with this consideration.

Antioxidant Activity

Isoeugenol has demonstrated notable antioxidant properties, acting as a scavenger of free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data for Antioxidant Activity of Isoeugenol

| Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| DPPH Radical Scavenging | 38.97[1][2][3][4] | Ascorbic Acid | Not specified |

| ABTS Radical Scavenging | 43.76[1][2][3][4] | Not specified | Not specified |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standard method for assessing the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in the dark.

-

Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to determine the IC50 value.

-

A standard antioxidant, such as ascorbic acid, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution.

-

For the control, mix 100 µL of the DPPH solution with 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.[2][5][6][7][8][9][10]

-

DPPH Assay Workflow Diagram

Anti-inflammatory Activity

Isoeugenol has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Signaling Pathway: Inhibition of NF-κB Activation

Isoeugenol can inhibit the lipopolysaccharide (LPS)-induced inflammatory response. It has been demonstrated to block the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS. Furthermore, isoeugenol can suppress the phosphorylation of upstream kinases such as ERK1/2 and p38 MAPK, which are also involved in the activation of NF-κB.[5][11][12]

Inhibition of NF-κB Signaling by Isoeugenol

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

This protocol describes a general procedure for analyzing the protein expression levels of key components of the NF-κB pathway.

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., RAW 264.7 macrophages) to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation).

-

-

Protein Extraction:

-

For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-40 µg of protein on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, Lamin B1 for nuclear fraction, β-actin for whole-cell lysate) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

Antimicrobial Activity

Isoeugenol has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.

Quantitative Data for Antimicrobial Activity of Isoeugenol

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 512 |

| Gram-positive bacteria (general) | 312.5[17] |

| Gram-negative bacteria (general) | 312.5[17] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to twice the highest concentration to be tested.

-

Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard, diluted to yield a final concentration of 5 x 10^5 CFU/mL in the wells).

-

-

Assay Procedure:

-

In a 96-well microplate, perform serial two-fold dilutions of the this compound solution in the appropriate broth.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

-

Data Analysis:

Anticancer Activity

Emerging evidence suggests that isoeugenol possesses anticancer properties, including the ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

MTT Assay for Cell Viability Workflow Diagram

Neuroprotective Effects

Isoeugenol has been investigated for its potential neuroprotective properties, including its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data for Acetylcholinesterase Inhibition by Isoeugenol

| Enzyme | % Inhibition (at 1 mg/mL) |

| Acetylcholinesterase (AChE) | 78.39 ± 0.40[1][2][3][4][25] |

| Butyrylcholinesterase (BChE) | 67.73 ± 0.03[1][2][3][4][25] |

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

This colorimetric assay is widely used to measure AChE activity.

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare a 10 mM solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

-

Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

-

Prepare a solution of acetylcholinesterase (1 U/mL) in the phosphate buffer.

-

Prepare various concentrations of this compound.

-

-

Assay Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the AChE solution, 10 µL of DTNB, and 10 µL of the this compound solution.

-

For the control, use 10 µL of the buffer or solvent instead of the test compound.

-

Pre-incubate the plate for 10 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

-

Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

Conclusion

The available scientific literature suggests that isoeugenol possesses a range of promising biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. However, a significant limitation in the current body of research is the general lack of differentiation between the cis and trans isomers of isoeugenol. To fully understand the therapeutic potential of this compound, further studies that specifically investigate this isomer are crucial. The experimental protocols provided in this guide offer a foundation for researchers to conduct such investigations and contribute to a more comprehensive understanding of the bioactivities of this compound.

References

- 1. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Appraisal of the Neuroprotective Potentials of Isoeugenol Using In-vitro, In-vivo and In-silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. marinebiology.pt [marinebiology.pt]

- 9. iomcworld.com [iomcworld.com]

- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Western Blot Analysis of NF-κB [bio-protocol.org]

- 14. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 16. researchgate.net [researchgate.net]

- 17. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. protocols.io [protocols.io]

- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. researchgate.net [researchgate.net]

- 25. eurekaselect.com [eurekaselect.com]

- 26. benchchem.com [benchchem.com]

- 27. scribd.com [scribd.com]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. researchgate.net [researchgate.net]

The Core Mechanism of Action of cis-Isoeugenol on Cell Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-isoeugenol, a phenylpropanoid found in various essential oils, has garnered significant interest for its broad-spectrum antimicrobial and pharmacological activities. A growing body of evidence points to the cell membrane as a primary target of its action. This technical guide provides a comprehensive overview of the core mechanisms by which this compound interacts with and disrupts cell membranes. It details the current understanding of its non-disruptive detergent-like action, its effects on membrane permeability, fluidity, and potential, and its interactions with key membrane components such as ergosterol. Furthermore, this guide outlines the downstream signaling pathways modulated by these membrane interactions and provides detailed protocols for key experimental assays used to elucidate these mechanisms.

Introduction

This compound is a structural isomer of eugenol, a well-known bioactive compound. Its antimicrobial properties have been demonstrated against a range of bacteria and fungi, making it a promising candidate for novel therapeutic and preservative applications.[1] Understanding its precise mechanism of action is crucial for its development and optimization. This guide focuses on the molecular interactions of this compound with cellular membranes, a key determinant of its biological effects.

Primary Mechanism of Action: A Non-disruptive Detergent-like Effect

The primary mechanism of this compound's action on cell membranes is characterized as a non-disruptive, detergent-like interaction.[1] Unlike classical detergents that cause widespread membrane solubilization and lysis, this compound inserts into the lipid bilayer, leading to a more subtle destabilization. This interaction is reversible and causes an increase in membrane fluidity and permeability without causing gross morphological changes to the cell.[1] Molecular dynamics simulations suggest that isoeugenol has a high affinity for the lipid bilayer, where it forms hydrogen bonds with the lipid oxygen atoms, leading to changes in the area per lipid and the thickness of the bilayer.[2]

Mandatory Visualization

Caption: Proposed non-disruptive detergent-like mechanism of this compound.

Effects on Membrane Properties

The insertion of this compound into the cell membrane leads to significant alterations in its biophysical properties.

Membrane Permeabilization and Ion Leakage

A key consequence of this compound's interaction with the membrane is an increase in its permeability to ions and small molecules. This has been demonstrated through various assays, including the leakage of intracellular components and the influx of membrane-impermeable dyes. For instance, treatment with isoeugenol leads to a dose-dependent increase in the uptake of propidium iodide, a fluorescent dye that only enters cells with compromised membranes.[1] This increased permeability also results in the leakage of essential ions, such as potassium, which can disrupt cellular homeostasis and contribute to cell death.[3]

Alteration of Membrane Fluidity

This compound has been shown to increase the fluidity of the cell membrane.[1] This effect is attributed to the disruption of the ordered packing of lipid acyl chains by the inserted isoeugenol molecules. Increased membrane fluidity can have profound effects on the function of membrane-embedded proteins, such as enzymes and transporters.

Membrane Depolarization

The increased ion permeability induced by this compound leads to the dissipation of the electrochemical gradients across the cell membrane, resulting in membrane depolarization.[4][5] This loss of membrane potential can disrupt essential cellular processes that are dependent on the proton motive force, such as ATP synthesis and nutrient transport. In neuronal cells, isoeugenol has been shown to inhibit voltage-gated sodium channels in a state-dependent manner, with the inhibitory activity being enhanced by membrane depolarization.[6][7]

Interaction with Specific Membrane Components

The effects of this compound on the cell membrane are also influenced by its interactions with specific membrane lipids and proteins.

Interaction with Ergosterol in Fungal Membranes

In fungi, the interaction of this compound with ergosterol, the major sterol in fungal cell membranes, is believed to be a key factor in its antifungal activity.[8] It is proposed that isoeugenol binds to ergosterol, disrupting the structure and function of the fungal membrane. This interaction may contribute to the selective toxicity of this compound towards fungi.

Mandatory Visualization

Caption: Interaction of this compound with ergosterol in a fungal membrane.

Downstream Signaling Pathways

The membrane-perturbing effects of this compound can trigger various downstream signaling pathways, leading to a range of cellular responses.

Activation of Stress Response Pathways

The disruption of membrane integrity and the induction of oxidative stress by this compound can activate cellular stress response pathways. In muscle cells, isoeugenol has been shown to activate AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (p38 MAPK), leading to increased glucose uptake.[2] This suggests that this compound can modulate cellular metabolism through its effects on the cell membrane.

Modulation of Inflammatory Pathways

This compound has also been shown to modulate inflammatory signaling pathways. In macrophages, it can inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) by down-regulating the NF-κB, ERK1/2, and p38 kinase signaling pathways.[8][9]

Mandatory Visualization

Caption: Downstream signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of isoeugenol on various cellular and membrane parameters.

Table 1: Antimicrobial Activity of Isoeugenol

| Organism | MIC (mg/mL) | Reference |

| Escherichia coli | 0.6 | [1] |

| Listeria innocua | 1.0 | [1] |

| Cryptococcus neoformans | 0.016 - 0.032 | [8] |

Table 2: Effects of Isoeugenol on Membrane Permeability in E. coli

| Isoeugenol Concentration | % of PI-Positive Cells | Reference |

| 0 (Control) | ~5% | [1] |

| 0.5 x MIC | ~15% | [1] |

| 1 x MIC | ~35% | [1] |

| 2 x MIC | ~25% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on cell membranes.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Isoeugenol Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium for the test microorganism.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL). Include positive (no isoeugenol) and negative (no microorganism) controls.

-

Incubation: Incubate the plate under optimal growth conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Mandatory Visualization

References

- 1. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPK, a metabolic sensor, is involved in isoeugenol-induced glucose uptake in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium leakage during the apoptotic degradation phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Voltage-Gated Sodium Channels from Sensory Neurons by Isoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of Voltage-Gated Sodium Channels from Sensory Neurons by Isoeugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isoeugenol suppression of inducible nitric oxide synthase expression is mediated by down-regulation of NF-kappaB, ERK1/2, and p38 kinase. | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Review of cis-Isoeugenol for Novel Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing scientific literature on cis-isoeugenol, with a focus on its potential for novel therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes known signaling pathways to support further research and development efforts.

Physicochemical Properties and Synthesis

This compound is the (Z)-isomer of isoeugenol, a phenylpropanoid naturally occurring in various essential oils. It is a colorless to pale yellow liquid with a sweet, spicy, clove-like aroma. While commercial isoeugenol is typically a mixture of cis and trans isomers, the distinct biological activities of the cis isomer are of growing interest.

Synthesis of this compound:

A common method for the synthesis of isoeugenol, which yields a mixture of cis and trans isomers, involves the isomerization of eugenol. One documented protocol involves heating crude clove oil (approximately 80% eugenol) with osmium trichloride.

Experimental Protocol: Synthesis of a cis/trans-Isoeugenol Mixture

-

Materials: Crude clove oil (~80% eugenol), osmium trichloride.

-

Procedure:

-

A mixture of 20 g of crude clove oil and 50 mg of osmium trichloride is prepared.

-

The mixture is heated to 135°C for 4.25 hours.

-

Following the reaction, the product is distilled.

-

-

Outcome: This process yields a fraction containing approximately 5.5% this compound and 94.5% trans-isoeugenol, with an overall yield of 83% based on the initial eugenol content[1].

Pharmacological Activities and Quantitative Data

This compound and the more commonly studied mixture, isoeugenol, have demonstrated a range of promising pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective effects.

Antioxidant Activity

Isoeugenol has shown considerable efficacy in scavenging free radicals. The antioxidant capacity has been quantified using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being the most common.

| Assay | Compound | IC50 / EC50 Value | Reference |

| DPPH Radical Scavenging | Isoeugenol | 17.1 µg/mL (EC50) | [2] |

| ABTS Radical Scavenging | Isoeugenol | 43.76 µg/mL (IC50) | [3] |

| DPPH Radical Scavenging | Isoeugenol | 38.97 µg/mL (IC50) | [3] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test sample (this compound)

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

-

Procedure:

-